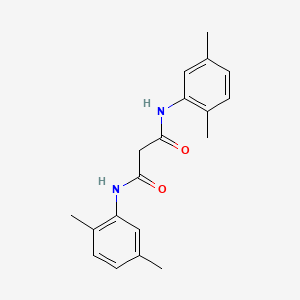
(3-Methoxyquinoxalin-5-yl)methanol
概要
説明
(3-Methoxyquinoxalin-5-yl)methanol: is a chemical compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties .
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing quinoxaline derivatives involves the condensation of an aryl 1,2-diamine with α-diketones.
Oxidative Coupling: Another method involves the oxidative coupling of epoxides with ene-1,2-diamines. This method is advantageous due to its mild reaction conditions and high yields.
Ugi-Based Reactions: Ugi-based reactions are also employed for the synthesis of quinoxaline derivatives.
Industrial Production Methods: Industrial production of quinoxaline derivatives often involves metal-catalyzed reactions. For example, nanoparticle-supported cobalt catalysts, Ga(ClO₄)₃, and Fe(ClO₄)₃ have been used to catalyze the synthesis of quinoxalines . These methods are preferred for their efficiency and scalability.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide and various alkyl halides.
Major Products:
Oxidation: Quinoxaline-5-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
Chemistry: (3-Methoxyquinoxalin-5-yl)methanol is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new pharmaceuticals .
Biology: Quinoxaline derivatives have shown significant biological activities, including antibacterial and antifungal properties . They are being studied for their potential use in treating infections caused by resistant bacterial strains .
Medicine: In medicine, quinoxaline derivatives are being explored for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells and inducing apoptosis .
Industry: In the industrial sector, quinoxaline derivatives are used as building blocks for the synthesis of dyes, pigments, and other organic materials .
作用機序
The mechanism of action of (3-Methoxyquinoxalin-5-yl)methanol and its derivatives involves interaction with various molecular targets and pathways. For example, some quinoxaline derivatives inhibit the activity of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . This inhibition can lead to reduced blood sugar levels, making these compounds potential candidates for treating diabetes .
類似化合物との比較
2-Methoxy-quinoxalin-5-yl-benzenesulfonyl chloride: This compound shares a similar quinoxaline core structure but has different functional groups, leading to distinct chemical properties and applications.
3-(4-Hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one: This compound also contains a quinoxaline ring but has additional functional groups that enhance its biological activity.
Uniqueness: (3-Methoxyquinoxalin-5-yl)methanol is unique due to its specific methoxy and hydroxyl functional groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups allow for various chemical modifications, making it a versatile intermediate in the synthesis of more complex quinoxaline derivatives .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
(3-methoxyquinoxalin-5-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-11-8-4-2-3-7(6-13)10(8)12-9/h2-5,13H,6H2,1H3 |
InChIキー |
DIGFZXLQKKRSNC-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=CC=C2N=C1)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one](/img/structure/B8587557.png)
![4-[2-(4-Methanesulfonyl-phenyl)-6-methoxy-naphthalen-1-yloxy]-phenol](/img/structure/B8587581.png)


![N-[2,2,2-Trifluoro-1-(2-methylphenyl)ethylidene]hydroxylamine](/img/structure/B8587615.png)







![Butyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B8587668.png)

